molecular formula C10H9NO2 B2499662 4-Methoxy-1H-indole-5-carbaldehyde CAS No. 1367982-08-8

4-Methoxy-1H-indole-5-carbaldehyde

Cat. No.: B2499662
CAS No.: 1367982-08-8
M. Wt: 175.187
InChI Key: PIXBSSKSRDUTHS-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a methoxy group at the 4th position and an aldehyde group at the 5th position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

1h-Indole-5-carbaldehyde,4-methoxy- is involved in biochemical reactions with enzymes, proteins, and other biomolecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Cellular Effects

1h-Indole-5-carbaldehyde,4-methoxy- influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It has been used as a reactant in the preparation of curcumin derivatives, known for their anti-proliferative and anti-inflammatory effects .

Molecular Mechanism

At the molecular level, 1h-Indole-5-carbaldehyde,4-methoxy- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1h-Indole-5-carbaldehyde,4-methoxy- may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1h-Indole-5-carbaldehyde,4-methoxy- vary with different dosages in animal models. Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1h-Indole-5-carbaldehyde,4-methoxy- is involved in metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

1h-Indole-5-carbaldehyde,4-methoxy- is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-indole-5-carbaldehyde typically involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-1H-indole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 5-Methoxy-1H-indole-3-carbaldehyde
  • 5-Methoxyindole-2-carboxylic acid
  • 2-(5-Methoxy-1H-indol-3-yl)acetonitrile

Comparison: 4-Methoxy-1H-indole-5-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which influence its reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-1H-indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7(6-12)2-3-9-8(10)4-5-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXBSSKSRDUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367982-08-8
Record name 4-methoxy-1H-indole-5-carbaldehyde
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